2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQRIQLDIYJWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645958 | |
| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-80-6 | |
| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of 2',3'-Difluoro Valerophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of 2',3'-difluoro valerophenone derivatives, a class of compounds with significant potential in drug discovery. While not extensively documented in existing literature, a thorough analysis of their anticipated characteristics can be extrapolated from established principles of organic and medicinal chemistry. This document, therefore, serves as a predictive and methodological resource, detailing the synthesis, structural elucidation, key physicochemical properties, and potential biological relevance of these novel chemical entities. By synthesizing data from related fluorinated aromatics and ketones, this guide aims to equip researchers with the foundational knowledge and practical protocols necessary to investigate this promising, yet underexplored, area of chemical space.
Introduction: The Rationale for Fluorine in Drug Design
The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2',3'-difluoro substitution pattern on the phenyl ring of valerophenone is of particular interest. This ortho-meta difluorination pattern can induce unique conformational preferences and electronic properties due to the strong electron-withdrawing nature of fluorine, potentially leading to novel structure-activity relationships (SAR). This guide will systematically deconstruct the anticipated physicochemical landscape of these derivatives, providing a roadmap for their synthesis and characterization.
Synthesis of 2',3'-Difluoro Valerophenone Derivatives
The most direct and industrially scalable route to 2',3'-difluoro valerophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene with valeryl chloride or valeryl bromide.[2][3] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[4][5]
Proposed Synthetic Pathway
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 1,2-difluorobenzene ring. The directing effects of the fluorine substituents will influence the regioselectivity of the acylation.
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The Strategic Placement of Fluorine: A Technical Guide to the Structure-Activity Relationship of Fluorinated Valerophenones
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The valerophenone scaffold, a privileged structure in medicinal chemistry, has seen a resurgence of interest, particularly with the introduction of fluorine atoms. This strategic fluorination can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated valerophenones. We will delve into the causal relationships behind experimental design, offering field-proven insights into how the position and nature of fluorine substitution impact biological activity, with a primary focus on their interaction with monoamine transporters. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, verifiable sources.
Introduction: The Valerophenone Core and the Transformative Power of Fluorine
Valerophenone, or 1-phenylpentan-1-one, is an aromatic ketone that serves as a foundational scaffold for a variety of biologically active compounds[1]. Its derivatives have been investigated for a range of therapeutic applications, including the inhibition of enzymes like carbonyl reductase[2]. In recent years, a significant number of valerophenone analogs, particularly those with fluorine substitutions, have emerged as potent modulators of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3][4]. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many therapeutic agents and psychoactive substances[4][5].
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties[6]. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, yet it can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target[6][7]. In the context of valerophenones, fluorination can serve to:
-
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability[7].
-
Modulate Receptor/Transporter Affinity and Selectivity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring and the carbonyl group, influencing how the molecule interacts with its target protein. This can lead to changes in binding affinity and selectivity between different transporters (e.g., DAT vs. SERT)[8].
-
Enhance Blood-Brain Barrier Penetration: In some cases, the addition of fluorine can increase the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier.
This guide will systematically explore these effects, providing a framework for the rational design of novel fluorinated valerophenone derivatives.
The Core Scaffold: Understanding the Pharmacophore
The biological activity of valerophenone derivatives as monoamine transporter inhibitors is largely dictated by their three-dimensional structure and the spatial arrangement of key functional groups. The core pharmacophore can be understood as follows:
Caption: Core pharmacophoric elements of valerophenone-based monoamine transporter inhibitors.
The interaction with monoamine transporters is primarily driven by the protonated amine group forming ionic and hydrogen bonds within the transporter's binding pocket, while the aromatic ring engages in hydrophobic and π-stacking interactions. The carbonyl group can act as a hydrogen bond acceptor, and the length and bulk of the alkyl chain influence lipophilicity and steric fit.
Structure-Activity Relationship (SAR) of Phenyl Ring Fluorination
Para (4)-Fluorination
Substitution at the 4-position of the phenyl ring is a common motif. For instance, 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) is a known synthetic cathinone that acts as a potent inhibitor of dopamine and norepinephrine reuptake[9]. Generally, para-substitution with an electron-withdrawing group like fluorine can influence the electrostatic potential of the aromatic ring, potentially altering its interaction with the hydrophobic pockets of the transporters.
Meta (3)-Fluorination
Meta-fluorination has also been explored. For example, 3-fluoromethcathinone (3-FMC) has been identified as a component of "bath salts" and primarily acts on DAT, NET, and SERT[10]. The electronic effect of a meta-fluoro substituent differs from that of a para-substituent, which can lead to distinct differences in binding affinity and selectivity.
Ortho (2)-Fluorination
Ortho-fluorination is generally less common and can introduce significant steric hindrance, which may negatively impact binding affinity. Studies on monosubstituted methcathinone analogs have shown that 2-substituted analogs are generally less potent than their 3- or 4-substituted counterparts.
Quantitative Insights and Selectivity
Quantitative structure-activity relationship (QSAR) studies on para-substituted methcathinone analogs have demonstrated that the steric bulk of the substituent plays a crucial role in determining the selectivity for DAT versus SERT, with larger substituents favoring SERT inhibition[11]. While fluorine is not a particularly bulky substituent, its electronic influence is significant.
The ratio of a compound's potency at DAT versus SERT (DAT/SERT IC50 ratio) is a critical determinant of its pharmacological profile. Compounds with a high DAT/SERT ratio tend to have more pronounced psychostimulant effects and a higher abuse potential, whereas those with lower ratios may exhibit more entactogenic, MDMA-like effects[12].
Table 1: In Vitro Activity of Selected Fluorinated Cathinones at Monoamine Transporters
| Compound | Transporter | IC50 (nM) for Uptake Inhibition | DAT/SERT Ratio | Reference |
| α-PVP | DAT | 18.2 ± 2.1 | ~2900 | [13] |
| SERT | >10,000 | [13] | ||
| 4-Fluoro-α-PVP | DAT | 23.5 ± 2.5 | Not specified | [14] |
| SERT | >10,000 | [14] | ||
| 3-Fluoromethcathinone | DAT | 230 ± 30 | ~14 | [10] |
| NET | 130 ± 10 | [10] | ||
| SERT | 3300 ± 300 | [10] | ||
| 4-Fluoromethcathinone | DAT | 140 ± 20 | ~10 | [10] |
| NET | 120 ± 10 | [10] | ||
| SERT | 1400 ± 100 | [10] |
Note: Data is compiled from different studies and experimental conditions may vary, affecting direct comparability.
Impact of Alkyl Chain Fluorination
Fluorination is not limited to the aromatic ring. The introduction of fluorine onto the alkyl chain, particularly at the α-position to the carbonyl group, can also significantly modulate activity. The synthesis of α-fluoroketones can be achieved through various methods, including the reaction of enolates with electrophilic fluorine sources like Selectfluor.
While specific biological data for α-fluorovalerophenones is scarce in the reviewed literature, we can hypothesize the potential effects based on fundamental principles:
-
Increased Acidity of α-Protons: Fluorine's inductive effect would increase the acidity of the remaining α-proton, potentially influencing enolate formation and metabolic pathways.
-
Altered Conformation: The gauche effect between fluorine and adjacent electronegative atoms (like the carbonyl oxygen) could favor specific conformations of the alkyl chain, which may lead to a better or worse fit within the transporter's binding site.
-
Modified Lipophilicity: While a single fluorine atom has a minor impact on overall lipophilicity, its placement can alter the molecule's polarity distribution.
Further research is warranted to systematically evaluate the SAR of alkyl chain fluorination in the valerophenone series.
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the following protocols are provided as examples of standard methodologies used in the synthesis and evaluation of fluorinated valerophenones.
Synthesis of 4-Fluorovalerophenone via Friedel-Crafts Acylation
This protocol describes a general and widely applicable method for the synthesis of para-fluorinated valerophenones.
Caption: Workflow for the synthesis of 4-Fluorovalerophenone.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reagents: Slowly add valeryl chloride (1.0 eq) to the stirred suspension. Subsequently, add fluorobenzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol outlines a standard procedure for determining the potency (IC50) of a compound to inhibit dopamine uptake in cells expressing the human dopamine transporter (hDAT). This is a functional assay that directly measures the compound's effect on transporter activity.
Materials:
-
HEK293 cells stably expressing hDAT
-
96-well microplates
-
[³H]Dopamine (radioligand)
-
Test compounds (fluorinated valerophenones)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation cocktail and microplate scintillation counter
Step-by-Step Procedure:
-
Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove excess radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC50 value) by non-linear regression analysis of the concentration-response curve. Specific uptake is defined as the total uptake minus the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor like cocaine or GBR12909).
Metabolic Stability Considerations
A key driver for incorporating fluorine in drug design is to enhance metabolic stability. Fluorine atoms are often used to block sites of metabolic oxidation[7].
Caption: Influence of fluorination on the metabolic pathways of valerophenones.
While the C-F bond is highly stable, it is not entirely inert. Under certain enzymatic conditions, defluorination can occur, although this is generally a minor metabolic pathway for many fluorinated drugs[7]. The primary metabolic routes for fluorinated valerophenones are likely to involve oxidation of the alkyl chain and reduction of the carbonyl group, similar to their non-fluorinated counterparts. In vitro metabolic stability assays using liver microsomes or hepatocytes are crucial for experimentally determining the half-life and identifying the major metabolites of new fluorinated valerophenone derivatives.
Conclusion and Future Directions
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a complete set of positional isomers (2-F, 3-F, and 4-F) of valerophenone and its N-alkylated analogs to obtain a clear and directly comparable dataset of their activities at DAT, SERT, and NET.
-
Exploration of Alkyl Chain Fluorination: Investigating the effects of mono- and di-fluorination at the α- and other positions of the butyl chain to understand its impact on potency and metabolic stability.
-
In-depth Mechanistic Studies: Moving beyond simple uptake inhibition assays to explore whether these compounds act as substrates (releasers) or blockers at the transporters, and to investigate their downstream signaling effects.
-
Pharmacokinetic Profiling: Conducting in vivo studies to determine the pharmacokinetic profiles of lead compounds, including their brain penetration and metabolic fate.
By combining rational design, guided by the SAR principles outlined in this guide, with robust experimental validation, the full potential of fluorinated valerophenones as valuable chemical probes and potential therapeutic agents can be realized.
References
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a new class of dopamine transporter inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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Glennon, R. A. (2014). Structure–activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 16, 19-45. [Link]
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Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]
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Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS chemical neuroscience, 9(1), 158–170. [Link]
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Wikipedia. (2023). Valerophenone. Retrieved from [Link]
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Bonano, J. S., et al. (2015). Quantitative structure–activity relationship (QSAR) analysis of para-substituted methcathinone analogs. Bioorganic & medicinal chemistry letters, 25(2), 269-273. [Link]
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Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085-1133. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
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Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS chemical neuroscience, 6(12), 1957–1963. [Link]
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Banks, M. L., et al. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine. Journal of Pharmacy & Pharmaceutical Sciences, 24, 368-378. [Link]
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Cheng, M. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]
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Gu, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-19. [Link]
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Gillis, A., Aris, V. M., & Lounkine, E. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 28(1), 438. [Link]
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Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salt” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206-213. [Link]
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Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(1), 148-185. [Link]
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Papaseit, E., et al. (2020). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in pharmacology, 11, 579. [Link]
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A Deep Dive into the Computational Modeling of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the computational modeling of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a representative fluorinated ketone with potential therapeutic applications. While direct experimental data on the 2',3'-difluoro isomer is limited, this whitepaper will leverage data from its close analog, 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, to establish a robust computational framework. We will delve into the core methodologies of molecular docking, molecular dynamics simulations, and quantum mechanics calculations, offering not just procedural steps but also the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to harness the predictive power of computational chemistry to accelerate the discovery and optimization of novel fluorinated therapeutics.
Introduction: The Significance of Fluorine in Drug Design and the Promise of Valerophenone Scaffolds
The introduction of fluorine atoms into a drug molecule can profoundly alter its metabolic stability, binding affinity, and lipophilicity.[1][2] The unique electronic properties of fluorine, including its high electronegativity and ability to form strong bonds with carbon, make it a valuable tool for fine-tuning the properties of a lead compound.[1] The valerophenone scaffold, an aromatic ketone, has been identified as a versatile starting point for the development of bioactive molecules.[][4][5] Valerophenone derivatives have shown potential as inhibitors of enzymes like carbonyl reductase and as antagonists for receptors such as the histamine H1 receptor.[][6]
The subject of this guide, 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, combines the advantageous properties of a fluorinated aromatic ring with the core valerophenone structure. The dioxan moiety can also influence the molecule's solubility and metabolic profile. Due to the limited public data on the 2',3'-difluoro isomer, we will utilize its close structural analog, 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-99-7), as a surrogate for demonstrating computational methodologies.[7][] The principles and workflows described herein are directly transferable to the 2',3'-difluoro isomer and other similar fluorinated ketones.
This guide will provide a comprehensive overview of a multi-faceted computational approach to characterize the behavior of this molecule at the atomic level, offering insights that can guide further experimental investigation.
Foundational Analysis: Molecular Properties and Structural Integrity
Before embarking on complex simulations, a thorough understanding of the molecule's fundamental properties is paramount. This initial analysis serves as a crucial validation step and provides the necessary parameters for subsequent modeling.
Physicochemical Properties
A summary of the computed physicochemical properties for the analogous 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone provides a baseline for understanding the molecule's general characteristics.[9]
| Property | Value | Source |
| Molecular Formula | C16H20F2O3 | [9] |
| Molecular Weight | 298.32 g/mol | [9] |
| XLogP3 | 3.3 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 5 | [9] |
These properties suggest a molecule with moderate lipophilicity and a good number of hydrogen bond acceptors, which could be critical for target engagement.
Structural Representation
A 2D representation of the core chemical structure is essential for understanding its connectivity and functional groups.
Figure 1: 2D structure of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to its protein target.[10][11]
Rationale and Target Selection
Given that valerophenone derivatives have been shown to inhibit carbonyl reductase, we will use human Carbonyl Reductase 1 (CBR1) as a representative target for our docking studies.[][6] A suitable crystal structure for this protein is available in the Protein Data Bank (PDB ID: 1WMA).
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[12][13][14][15][16][17]
Step 1: Ligand Preparation
-
Obtain the 3D structure of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This can be done by building the molecule in a molecular editor (e.g., Avogadro, ChemDraw) and exporting it as a .mol2 or .pdb file.
-
Use AutoDockTools (ADT) to convert the ligand file to the PDBQT format. This step adds partial charges and defines rotatable bonds.
Step 2: Receptor Preparation
-
Download the PDB file for human Carbonyl Reductase 1 (e.g., 1WMA) from the RCSB PDB database.
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[18]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Use ADT to prepare the receptor. This involves adding polar hydrogens, assigning partial charges (Gasteiger charges are commonly used), and saving the file in the PDBQT format.
Step 3: Grid Box Definition
-
Identify the active site of the receptor. This can be inferred from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
In ADT, define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.
Step 4: Running the Docking Simulation
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, as well as the grid box parameters.
-
Execute the AutoDock Vina command from the terminal, providing the configuration file as input.
Step 5: Analysis of Results
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results using a molecular graphics program. Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Visualization of the Docking Workflow
Figure 2: A streamlined workflow for molecular docking using AutoDock Vina.
Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[19][20] MD simulations are crucial for assessing the stability of the docked pose and for understanding the subtle conformational changes that occur upon ligand binding.[20][21][22]
Rationale and Importance
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.[19] For drug discovery, this allows for the detailed examination of the stability of protein-ligand interactions, the role of solvent molecules, and the calculation of binding free energies.[20][21]
Experimental Protocol: MD Simulation with GROMACS
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used open-source MD engine.[19][23][24][25][26][27]
Step 1: System Preparation
-
Start with the best-docked pose of the protein-ligand complex obtained from the molecular docking step.
-
Generate a topology file for the ligand. This can be done using tools like the CHARMM General Force Field (CGenFF) server or the Automated Topology Builder (ATB). The topology file contains the parameters that describe the bonded and non-bonded interactions of the ligand.
-
Combine the protein and ligand topologies and coordinate files.
Step 2: Solvation and Ionization
-
Create a simulation box (e.g., cubic, dodecahedron) around the protein-ligand complex.
-
Fill the box with a chosen water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations.
Step 3: Energy Minimization
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
Step 4: Equilibration
-
Perform a two-phase equilibration. First, equilibrate the system under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Second, equilibrate under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
Step 5: Production MD
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more). The length of the simulation will depend on the specific biological question being addressed.[23]
Step 6: Trajectory Analysis
-
Analyze the resulting trajectory to understand the dynamic behavior of the system. Common analyses include:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Principal Component Analysis (PCA) to identify large-scale conformational changes.
-
Visualization of the MD Simulation Workflow
Figure 3: A comprehensive workflow for molecular dynamics simulations with GROMACS.
Quantum Mechanics Calculations: Achieving High Accuracy for Key Interactions
For a more accurate description of the electronic structure and energetics of the ligand and its interaction with the protein active site, quantum mechanics (QM) calculations are indispensable.[28][29][30] Density Functional Theory (DFT) is a popular QM method that offers a good balance between accuracy and computational cost for systems of this size.[28][29][30][31][32][33]
Rationale and Application
QM calculations can be used to:
-
Accurately determine the partial charges of the ligand for use in classical MD simulations.
-
Calculate the energy of different ligand conformations to understand its intrinsic flexibility.
-
Investigate the nature of specific interactions, such as halogen bonds or charge-transfer interactions, which may not be accurately described by classical force fields.
-
Perform QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where the active site is treated with QM and the rest of the protein and solvent are treated with MM, to study enzymatic reactions or to obtain highly accurate binding energies.[28]
Experimental Protocol: DFT Calculations with Gaussian
This protocol outlines a general procedure for performing DFT calculations on the ligand using the Gaussian software package.[30][31][33][34][35]
Step 1: Input File Preparation
-
Create an input file (.gjf or .com) containing the Cartesian coordinates of the 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone molecule.
-
Specify the desired level of theory and basis set. A common choice for geometry optimization and frequency calculations is the B3LYP functional with the 6-31G(d) basis set.
-
Define the charge and multiplicity of the molecule.
-
Specify the type of calculation to be performed (e.g., geometry optimization, frequency calculation, single-point energy).
Step 2: Running the Calculation
-
Submit the input file to the Gaussian program.
Step 3: Analysis of Output
-
Analyze the output file (.log or .out) to obtain the desired information.
-
For a geometry optimization, check that the calculation has converged to a stationary point (no imaginary frequencies).
-
Extract optimized coordinates, energies, and other properties of interest, such as dipole moment and molecular orbitals (HOMO/LUMO).
Visualization of the QM Calculation Workflow
Figure 4: A simplified workflow for performing DFT calculations using Gaussian.
Conclusion and Future Directions
This technical guide has provided a comprehensive, step-by-step framework for the computational modeling of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. By integrating molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain a deep understanding of the molecule's potential as a drug candidate. The workflows and protocols detailed herein are not only applicable to the target molecule but can also be adapted for the study of other fluorinated compounds and small molecule drug candidates.
The insights gained from these computational studies, such as predicted binding modes, interaction stability, and electronic properties, can be used to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. Future work could involve the use of more advanced techniques, such as enhanced sampling methods for calculating binding free energies and QM/MM simulations to investigate potential reaction mechanisms with the target enzyme. The continued development of computational methods and hardware will undoubtedly further enhance our ability to design and optimize the next generation of therapeutics.
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Methodological & Application
Synthesis of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a key intermediate in pharmaceutical research and development. The described synthetic approach is a multi-step process designed for robustness and scalability, commencing with the protection of a key aldehyde, followed by the formation of a Grignard reagent and its subsequent acylation of 1,2-difluorobenzene. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and expert insights into critical experimental parameters.
Introduction: Significance and Synthetic Strategy
2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. The difluorinated phenyl ring is a common motif in modern pharmaceuticals, imparting desirable properties such as enhanced metabolic stability and binding affinity. The valerophenone backbone, with its protected aldehyde functionality, allows for further selective chemical modifications.
The synthetic strategy detailed herein is a convergent approach, designed to maximize efficiency and yield. The core of this strategy involves the coupling of two key fragments: a difluorinated aromatic ring and a five-carbon aliphatic chain bearing a protected aldehyde. This is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. To prevent unwanted side reactions with the highly reactive Grignard reagent, the aldehyde on the aliphatic chain is protected as a cyclic acetal using neopentyl glycol. Acetals are excellent protecting groups for aldehydes and ketones as they are stable to strongly nucleophilic and basic conditions, such as those present in Grignard reactions[1][2][3]. The final key step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to introduce the acyl group onto the difluorobenzene ring[4][5][6].
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a three-stage process: protection of the starting aldehyde, formation of the Grignard reagent, and the final acylation reaction.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromovaleraldehyde | ≥95% | Commercially Available |
| Neopentyl glycol | ≥98% | Commercially Available |
| p-Toluenesulfonic acid monohydrate | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Magnesium turnings | ≥99.5% | Commercially Available |
| Iodine | Crystal | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| 1,2-Dibromoethane | ≥98% | Commercially Available |
| 2,3-Difluorobenzoyl chloride | ≥98% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride | Prepared in-house | |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available |
Step-by-Step Synthesis
This initial step involves the protection of the aldehyde functionality of 5-bromovaleraldehyde as a cyclic acetal. The use of neopentyl glycol leads to the formation of a stable 1,3-dioxane ring[7][8][9]. This protection is crucial to prevent the aldehyde from reacting in the subsequent Grignard formation and coupling steps.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromovaleraldehyde (1 equivalent), neopentyl glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane.
The formation of a Grignard reagent requires anhydrous conditions to prevent quenching of the highly reactive organometallic species[10][11]. A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface and initiate the reaction.
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask and briefly heat under vacuum, then cool under a stream of dry nitrogen.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.
The final step is the acylation of the Grignard reagent with 2,3-difluorobenzoyl chloride. This reaction should be carried out at low temperatures to prevent the common side reaction of Grignard reagents adding to the newly formed ketone, which would lead to a tertiary alcohol[12][13][14].
Protocol:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of 2,3-difluorobenzoyl chloride (0.9 equivalents) in anhydrous THF.
-
Cool this solution to -20 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Stage 2 to the cooled solution of the acid chloride via a cannula. Maintain the temperature below -15 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons of the difluorophenyl ring, the methylene protons of the valerophenone chain, the methine proton of the dioxane ring, and the methyl protons of the neopentyl group. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the side chain and protecting group. |
| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Purity (by HPLC) | ≥95% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Strict anhydrous and inert atmosphere techniques must be employed.
-
Toluene, tetrahydrofuran, and diethyl ether are flammable solvents. Avoid open flames and sparks.
-
Acyl chlorides are corrosive and lachrymatory. Handle with care.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. By employing a robust protecting group strategy and carefully controlling reaction conditions, this valuable synthetic intermediate can be obtained in good yield and high purity. The insights and detailed steps provided herein are intended to enable researchers in the field of drug discovery and development to successfully synthesize this and related compounds.
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Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Fluorinated Ketones
Preamble: The Analytical Imperative for Fluorinated Ketones
The strategic incorporation of fluorine into ketone moieties has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Peptidyl fluoromethyl ketones (FMKs), for example, have proven to be effective covalent protease inhibitors for treating a range of diseases.[2] However, the unique electronic properties of the C-F bond introduce distinct challenges for analytical characterization. Standard analytical workflows often require modification to ensure accurate structural elucidation, purity assessment, and quantification.
This guide provides an in-depth, multi-modal framework for the robust characterization of fluorinated ketones. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven protocols and data interpretation insights to empower researchers in drug discovery and development. We will detail an integrated approach that leverages the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Chromatography, and Vibrational Spectroscopy to build a self-validating analytical dossier for any fluorinated ketone.
The Central Role of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For any fluorinated analyte, ¹⁹F NMR spectroscopy is not merely an ancillary technique; it is the analytical centerpiece. Its utility stems from the intrinsic properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio (second only to ¹H), and an expansive chemical shift range (~800 ppm) that minimizes signal overlap, a common challenge in complex molecules.[3]
2.1. Causality: Why ¹⁹F NMR Excels
-
Direct Quantification without Reference Standards: The signal intensity in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, enabling accurate purity determination and quantification (qNMR) using a known internal standard without needing an authentic standard of the analyte itself.[3] This is a significant advantage in early-stage discovery where reference materials are scarce.
-
Unparalleled Specificity: The wide chemical shift window provides exquisite resolution, allowing for the clear identification and quantification of fluorinated parent compounds, impurities, and degradation products, even in complex mixtures.[4]
-
Structural Insight: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide critical information about the connectivity and spatial arrangement of atoms within the fluorinated moiety, aiding in complete structural elucidation.[4][5]
2.2. Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines a validated method for determining the purity of a fluorinated ketone using an internal standard.
Objective: To accurately quantify a fluorinated ketone active pharmaceutical ingredient (API).
Materials:
-
Fluorinated ketone sample
-
High-purity internal standard (e.g., trifluoroacetic acid, TFA, or another fluorinated compound with a known purity and a non-overlapping signal)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Class A volumetric flasks and pipettes
-
NMR spectrometer (≥400 MHz) with a fluorine-capable probe
Step-by-Step Methodology:
-
Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh approximately 50 mg of the internal standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen deuterated solvent. Calculate the exact concentration in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the fluorinated ketone sample into a vial.
-
Using a calibrated pipette, add exactly 1.0 mL of the IS stock solution to the vial.
-
Vortex thoroughly for at least 1 minute to ensure complete dissolution and homogeneity.
-
-
NMR Acquisition:
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Key Parameter Rationale:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full magnetization recovery for accurate integration. This is the most critical parameter for quantification.
-
Pulse Angle: Use a 90° pulse to maximize signal intensity.
-
Number of Scans (ns): Adjust to achieve a signal-to-noise ratio (S/N) of >100:1 for the smallest peak of interest.
-
Decoupling: Use proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets and improved S/N.
-
-
-
Data Processing and Calculation:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the distinct signals for the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = Mass
-
Purity_IS = Purity of the internal standard
-
2.3. Data Presentation: Typical ¹⁹F NMR Chemical Shifts
| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) | Notes |
| -CF₃ (aliphatic) | -50 to -80 | Can shift further downfield if adjacent to electron-withdrawing groups. |
| -CF₂-C=O | -110 to -130 | Highly dependent on the overall structure. |
| Ar-F | -100 to -170 | Position on the aromatic ring significantly impacts the shift. |
| >CF-C=O (alpha-fluoro) | -180 to -210 | The deshielding effect of the carbonyl is pronounced.[5] |
Mass Spectrometry: Unveiling Molecular Weight and Structure
Mass spectrometry is indispensable for confirming molecular weight and probing fragmentation patterns to support structural assignments. However, fluorinated compounds can behave atypically.
3.1. Causality: Ionization and Fragmentation Choices
-
Ionization Technique: Standard Electron Ionization (EI) can be too harsh for many fluorinated molecules, often failing to produce a discernible molecular ion.[6] Field Ionization (FI) is a much softer technique that excels at generating molecular ions for volatile fluorine compounds, making it highly suitable for unambiguous molecular weight determination.[6] For less volatile or thermally labile compounds, Electrospray Ionization (ESI) coupled with LC is the method of choice.
-
Fragmentation Patterns: In EI-MS, α-cleavage (cleavage of the C-C bond adjacent to the carbonyl) is a dominant fragmentation pathway for ketones.[7] The presence of fluorine atoms influences fragmentation, and the mass spectra of fluorocarbons can be complex.[8] High-resolution MS (HRMS) is critical for determining elemental composition from accurate mass measurements, helping to distinguish between compounds with similar nominal masses.
3.2. Integrated Workflow: LC-HRMS for Complex Mixtures
For analyzing fluorinated ketones in complex matrices, such as in-process drug manufacturing samples or environmental testing, an integrated LC-HRMS approach is superior.[9]
Caption: LC-HRMS workflow for fluorinated ketone identification.
Chromatographic Separation: Taming Volatility and Polarity
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's volatility and thermal stability.
4.1. Gas Chromatography (GC) GC is ideal for volatile and thermally stable fluorinated ketones.
-
Derivatization: For ketones and aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve chromatographic performance and detection sensitivity, especially with an Electron Capture Detector (ECD).[10]
-
Column Selection: A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is often a good starting point. For highly fluorinated compounds, specialized columns may be required.
-
Coupling to MS: GC-MS provides a powerful combination of separation and identification.[11]
4.2. Liquid Chromatography (LC) LC is the dominant technique for the vast majority of fluorinated ketones in the pharmaceutical industry due to their limited volatility.
-
Column Selection: Reversed-phase chromatography on C18 columns is common. For highly polar or highly fluorinated compounds, a column with a pentafluorophenyl (PFP or F5) stationary phase can offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions.
-
Mobile Phase: Standard mobile phases like acetonitrile/water or methanol/water are typically used. Adding a small amount of formic acid can improve peak shape for ionizable compounds.
-
Detection: Diode-Array Detection (DAD) provides UV-Vis spectra, while coupling to MS (as described above) is essential for confirmation.[12]
Caption: Decision tree for selecting the appropriate chromatographic method.
Vibrational Spectroscopy and Thermal Analysis
5.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and effective technique for functional group identification and is often used as a first-pass quality control check.[13]
-
C=O Stretch: The carbonyl stretch is a strong, sharp band typically found between 1650-1800 cm⁻¹. Its exact position is sensitive to the electronic environment; fluorination on the α-carbon typically shifts this band to a higher wavenumber (frequency).[7]
-
C-F Stretch: Strong C-F stretching bands appear in the 1000-1400 cm⁻¹ region. The complexity of this region can make specific assignments difficult, but it provides a clear fingerprint for the presence of fluorination.[14]
5.2. Thermal Analysis (TGA/DSC) For fluorinated ketones intended for use in materials or as part of final drug formulations, understanding thermal stability is critical.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or hydrates. The thermal stability of fluorinated compounds can be poor compared to their non-fluorinated analogs.[15]
-
Differential Scanning Calorimetry (DSC): Detects phase transitions such as melting points, glass transitions, and crystallization events, providing a comprehensive thermal profile of the material.
Conclusion: An Integrated, Self-Validating Approach
The robust characterization of fluorinated ketones is not achieved by a single technique but by the logical integration of multiple orthogonal methods. A typical workflow begins with FTIR and LC-MS for initial identification and purity screening. This is followed by definitive structural elucidation using a combination of ¹H, ¹³C, and ¹⁹F NMR. Finally, ¹⁹F qNMR provides the gold standard for purity and content determination. This multi-modal approach creates a self-validating system where the results from each technique corroborate the others, ensuring the highest degree of confidence in the final analytical report. This framework empowers researchers to navigate the complexities of fluorinated compounds, accelerating the development of next-generation pharmaceuticals and advanced materials.
References
- U.S. National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- U.S. National Institutes of Health (NIH), PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- RTI Laboratories. FTIR Analysis.
- Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds.
- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.
- Royal Society of Chemistry. Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography.
- Oregon State University. CH 336: Ketone Spectroscopy.
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Organic Chemistry Portal. Direct α-Fluorination of Ketones Using N-F Reagents.
- Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination.
- Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- ACS Publications. PVDF/PGMA Blend Membranes: NIPS-Driven Microstructure, Thermodynamic Miscibility, and Enhanced Wettability.
- ACS Publications. Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- U.S. EPA. CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS).
- PubMed. Raman study on conformational equilibria of fluoroacetone in aqueous solutions.
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- SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- ResearchGate. FTIR normalized spectra of the ketone carbonyl absorption band at 1716....
- JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- PubMed. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
- Midac Corporation. PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST.
- Oxford Academic. Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.
- RSC Publishing. Ratiometric sensing of fluoride ions using Raman spectroscopy.
- Google Patents. WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion.
- PubMed. NMR spectra of fluorinated carbohydrates.
- PubMed. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes.
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- ResearchGate. FTIR spectra of the fluorinated microspheres prepared with various....
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- Shimadzu. A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G.
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- U.S. National Institutes of Health (NIH), PMC. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters.
- Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation with Electron-Deficient Aromatic Rings
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I've designed this guide to address the specific and often frustrating challenges encountered when attempting Friedel-Crafts acylation on electron-deficient aromatic systems. This resource moves beyond standard textbook procedures to provide field-proven insights, troubleshooting protocols, and an understanding of the underlying causality for more robust experimental design.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues you might encounter in the lab. Each entry details the probable cause, provides a validated solution, and explains the scientific reasoning behind the recommendation.
Q1: My acylation reaction with a strongly deactivated ring (e.g., nitrobenzene, benzonitrile) shows no product formation. What is the fundamental issue and how can I force the reaction to proceed?
Plausible Cause: The primary reason for reaction failure is the severely diminished nucleophilicity of the aromatic ring.[1][2][3] Strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) inductively and/or through resonance pull electron density from the ring. This deactivation makes the ring an insufficiently strong nucleophile to attack the electrophilic acylium ion generated by the Lewis acid catalyst.[1][3][4]
Recommended Solution: The High-Temperature Superacid Protocol Forcing these reactions requires significantly more powerful reagents and harsher conditions than the classical AlCl₃ system. The use of a superacid like trifluoromethanesulfonic acid (triflic acid, TfOH) can be effective.
Experimental Protocol: Acylation of Nitrobenzene with Acetic Anhydride
-
Hazard Assessment: Conduct a thorough risk assessment. Triflic acid is extremely corrosive and hygroscopic. All operations must be performed in an inert, dry atmosphere (e.g., under Argon or Nitrogen) in a well-ventilated fume hood.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add nitrobenzene (1.0 equiv).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equiv).
-
Catalyst Addition: With vigorous stirring, slowly and carefully add trifluoromethanesulfonic acid (2.0 equiv) dropwise via a syringe. An exothermic reaction is expected. Maintain the temperature below 10 °C during addition.
-
Reaction Conditions: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the triflic acid. The product may precipitate as a solid.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution (caution: CO₂ evolution), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Explained: Triflic acid is a superacid with an H₀ value of -14.1, making it significantly stronger than conventional Lewis acids.[5] This extreme acidity allows it to protonate even weak bases, generating a highly reactive acylium ion from the anhydride. The harsher, high-temperature conditions provide the necessary activation energy to overcome the high energy barrier of substituting a deactivated ring.
Q2: My reaction requires a full stoichiometric equivalent (or more) of AlCl₃ and still gives a low yield. Why isn't the catalyst turning over?
Plausible Cause: The ketone product of a Friedel-Crafts acylation is a Lewis base. It coordinates strongly with the Lewis acid catalyst (AlCl₃).[1] This forms a stable complex that deactivates the catalyst, preventing it from participating in further catalytic cycles.[1][6] Consequently, at least one equivalent of the "catalyst" is consumed per equivalent of product formed, making it a reagent rather than a true catalyst.
dot
Caption: Lewis acid catalyst deactivation by product coordination.
Recommended Solution: Alternative Catalytic Systems To achieve true catalytic turnover, especially with less reactive substrates, systems that are less prone to product inhibition or are more reactive are required.
| Catalyst System | Advantages | Disadvantages | Suitable Substrates |
| Zeolites (e.g., H-BEA) | Heterogeneous, reusable, environmentally friendly. | Requires high temperatures; may not be active enough for highly deactivated rings. | Moderately deactivated rings (e.g., halobenzenes). |
| Bismuth (III) Triflate | Water-tolerant, effective in catalytic amounts. | Higher cost than AlCl₃. | Moderately deactivated rings. |
| Methanesulfonic Anhydride (MSAA) | Metal-free, generates biodegradable methanesulfonic acid waste.[7] | Stoichiometric reagent, but offers a "greener" profile.[7] | Can acylate substrates as electron-poor as chlorobenzene.[7] |
| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Acts as both solvent and catalyst, recyclable, low cost, moisture-stable.[8] | May require microwave irradiation for optimal performance.[8] | Effective for a range of activated and moderately deactivated aromatics.[9] |
Causality Explained: Heterogeneous catalysts like zeolites provide acidic sites for the reaction to occur on a solid support, preventing the catalyst from being sequestered in solution by the product. Other Lewis acids like Bi(OTf)₃ have different coordination properties and can be more easily displaced. Reagents like MSAA function by forming a highly reactive mixed anhydride, where the subsequent catalysis is performed by the generated methanesulfonic acid, which does not form as strong a complex with the product.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason that electron-withdrawing groups shut down the Friedel-Crafts acylation?
The reaction fails for two primary reasons rooted in the mechanism of electrophilic aromatic substitution (EAS):
-
Reduced Ring Nucleophilicity: The first step of the EAS mechanism is the attack of the aromatic π-electron system on the electrophile (the acylium ion). Electron-withdrawing groups pull electron density out of the ring, making it "electron-poor." This reduces the electron density available for the nucleophilic attack, slowing down this critical first step dramatically or preventing it altogether.[2][3]
-
Destabilization of the Arenium Ion Intermediate: After the initial attack, a positively charged intermediate, known as an arenium ion or sigma complex, is formed. This intermediate is stabilized by resonance. An electron-withdrawing group on the ring will further pull electron density away from the positively charged center, destabilizing this intermediate.[3] This increases the activation energy of the transition state leading to the intermediate, further hindering the reaction.
dot
Caption: Impact of ring electronics on acylation viability.
Q2: Is there a clear "cut-off" point for deactivation? For instance, why does chlorobenzene react while nitrobenzene does not?
Yes, there is a generally accepted reactivity threshold. Aromatic rings must be at least as reactive as, or more reactive than, a monohalobenzene to undergo Friedel-Crafts reactions under standard conditions.[2][10]
-
Halobenzenes (e.g., Chlorobenzene): Halogens are weakly deactivating. They are electron-withdrawing by induction (due to their electronegativity) but are electron-donating by resonance (due to their lone pairs). The inductive effect wins, making the ring slightly less reactive than benzene, but not so much that the reaction is completely inhibited.[1]
-
Strongly Deactivated Rings (e.g., Nitrobenzene): Groups like -NO₂ are strongly deactivating through both induction and resonance. They offer no resonance donation to stabilize the intermediate and powerfully withdraw electron density, pushing the ring's reactivity far below the necessary threshold for classical conditions.[11][12][13]
Q3: Can microwave irradiation be used to improve outcomes for difficult acylations?
Yes, microwave-assisted synthesis can be a valuable tool. Microwaves efficiently heat the reaction mixture through dielectric heating, often leading to rapid temperature increases and significantly reduced reaction times. This can provide the high activation energy needed to drive reactions on deactivated substrates that would be sluggish or fail under conventional heating. Several modern protocols utilize microwave irradiation, often in combination with novel catalysts like ionic liquids or deep eutectic solvents, to achieve high yields in minutes rather than hours.[8][14]
Q4: My substrate contains a basic nitrogen atom (e.g., aniline, pyridine). Why does the reaction fail and what is the workaround?
The reaction fails because the basic nitrogen atom is a more potent Lewis base than the aromatic ring. It will preferentially react with the Lewis acid catalyst (e.g., AlCl₃).[3][11][12] This has two detrimental effects:
-
Catalyst Sequestration: The catalyst is consumed in an acid-base reaction and is no longer available to activate the acylating agent.
-
Increased Ring Deactivation: The resulting complex (e.g., an anilinium-AlCl₃ adduct) places a formal positive charge on the nitrogen atom adjacent to the ring. This transforms the electron-donating -NH₂ group into a powerful electron-withdrawing group, severely deactivating the ring against electrophilic attack.[3][11][12]
Workaround: Protecting Groups The solution is to temporarily protect the amine functionality. For anilines, the amine can be converted into an amide (e.g., an acetanilide). The amide is much less basic, and the lone pair is delocalized into the carbonyl, preventing a reaction with the Lewis acid. The acyl group of the amide is an ortho-, para-director and moderately activating, allowing the Friedel-Crafts acylation to proceed. The protecting group can be removed later by hydrolysis.
References
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
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Dunn, P. J., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, ACS Publications. [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Stack Exchange. [Link]
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Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. [Link]
-
Khan Academy. Friedel-Crafts acylation. Khan Academy. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega. [Link]
-
LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Nishi, H., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]
-
Al-Azzawi, A. R. M., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl₂]₃). RSC Advances. [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. SAP. [Link]
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Wang, L., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Angewandte Chemie. [Link]
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YouTube. (2021). Limitations of Friedel-Crafts Alkylation. Chemistry university. [Link]
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ResearchGate. (2016). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. ACS Publications. [Link]
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Stability issues of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in solution
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in their experimental workflows. This document provides in-depth technical guidance on the stability of this compound in solution, offering troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Understanding the Core Stability Challenge: The 1,3-Dioxane Moiety
The molecular structure of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone contains a key functional group that is the primary source of its potential instability in solution: the 5,5-dimethyl-1,3-dioxane ring . This structure is a cyclic ketal, which serves as a protecting group for a carbonyl functional group.
While the difluorophenyl and valerophenone components of the molecule are generally stable, cyclic ketals are highly susceptible to hydrolysis under acidic conditions.[1][2][3][4] This acid-catalyzed cleavage is a reversible reaction that regenerates the original carbonyl compound and the corresponding diol.[3] Conversely, ketals are robust and stable under neutral and basic conditions.[1][4][5] Understanding this pH-dependent stability is critical for accurate and reproducible experimentation.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered by users, explains the underlying chemical principles, and provides actionable solutions.
Q1: I'm observing a progressive loss of my compound in an acidic buffer (e.g., pH < 6) or in my HPLC mobile phase containing TFA or formic acid. What is happening?
A1: You are likely observing the acid-catalyzed hydrolysis of the 1,3-dioxane ring. In the presence of an acid (H⁺), one of the oxygen atoms in the dioxane ring becomes protonated, turning it into a good leaving group.[6] This initiates a cascade that leads to the opening of the ring and, ultimately, the cleavage of the ketal, as illustrated in the diagram below. The rate of this degradation is highly dependent on the pH; the lower the pH, the faster the hydrolysis.[7][8]
Mechanism: Acid-Catalyzed Hydrolysis of the 1,3-Dioxane Ring
Caption: Mechanism of acid-catalyzed ketal hydrolysis.
Q2: What are the expected degradation products I should be looking for in my analysis (e.g., by LC-MS)?
A2: The hydrolysis will yield two primary degradation products:
-
2',3'-Difluoro-5-oxo-valerophenone : The parent ketone that was protected by the dioxane ring.
-
2,2-dimethyl-1,3-propanediol : The diol used to form the cyclic ketal.
When analyzing by reversed-phase HPLC, you should expect to see new, likely more polar peaks corresponding to these degradants appearing in your chromatogram, with a concurrent decrease in the peak area of the parent compound.
Q3: How can I prevent or minimize this degradation during my experiments?
A3: The most effective strategy is to control the pH of your solutions.
-
Maintain Neutral or Basic Conditions: Whenever possible, maintain the pH of your aqueous solutions between 7.0 and 8.5. In this range, the ketal is significantly more stable.[1][7][8]
-
Modify Analytical Methods: If using HPLC, consider using a mobile phase with a neutral pH buffer (e.g., phosphate or ammonium acetate) instead of acidic modifiers like TFA or formic acid, if your chromatography allows.
-
Limit Exposure Time: If acidic conditions are unavoidable, minimize the time the compound spends in the acidic solution. Prepare samples immediately before analysis.
-
Control Temperature: Hydrolysis reactions are accelerated by higher temperatures. Keep solutions cool (e.g., on ice or in a refrigerated autosampler) to slow the degradation rate.
Q4: What are the optimal conditions for preparing and storing stock solutions?
A4: To ensure long-term stability, stock solutions should be prepared and stored under conditions that prevent hydrolysis.
-
Solvent Choice: Use a dry, aprotic organic solvent such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol if trace amounts of acid could be present.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare aqueous working solutions fresh daily from the organic stock. If aqueous solutions must be stored for short periods (e.g., < 24 hours), use a neutral buffer (pH ~7.4) and store at 2-8°C.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study to Confirm Stability Profile
A forced degradation (or stress testing) study is essential to definitively identify degradation products and understand the stability characteristics of the compound.[10][11] This involves subjecting the compound to harsh conditions to intentionally induce degradation.[12] A degradation of 5-20% is typically targeted.[10][13]
Objective: To identify the degradation products under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4-8 hours.
-
At timed intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[14]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4-8 hours.
-
At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 60°C oven for 48 hours.[14]
-
Also, incubate a stock solution in DMSO at 60°C for 48 hours.
-
Prepare samples for analysis from both solid and solution stress tests.
-
-
Photolytic Degradation:
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method capable of separating the parent compound from all degradation products.
Troubleshooting Flowchart for Stability Issues
Caption: Decision tree for troubleshooting stability problems.
Summary of Stability Data
The following table summarizes the known stability characteristics of the 1,3-dioxane ketal functional group, which is the primary point of lability for this molecule.
| Condition | Solvent/Matrix | Stability | Primary Degradation Pathway |
| Acidic (pH < 6.5) | Aqueous Buffers, Protic Solvents | Low | Rapid Hydrolysis |
| Neutral (pH 7.0 - 8.0) | Aqueous Buffers, Organic Solvents | High | Minimal to no degradation |
| Basic (pH > 8.0) | Aqueous Buffers, Organic Solvents | High | Generally stable |
| Oxidative | Aprotic Solvents (e.g., with H₂O₂) | Moderate to High | Valerophenone moiety may be susceptible |
| Thermal | Solid State, Aprotic Solvents | High | Generally stable at moderate temperatures |
| Photolytic | UV/Visible Light | Requires Testing | Aromatic system may be susceptible |
Frequently Asked Questions (FAQs)
-
Is the valerophenone part of the molecule stable? Yes, the valerophenone core is generally stable under normal conditions but can be incompatible with strong oxidizing agents, acids, and bases.[16][17] However, the primary and most rapid degradation pathway for the entire molecule in solution is the hydrolysis of the ketal group.
-
Can I use methanol or ethanol to prepare my stock solutions? It is not recommended. While ketals are more stable in anhydrous alcohols than in water, trace amounts of acid in these protic solvents can still catalyze degradation over time. Dry, aprotic solvents like DMSO or acetonitrile are a safer choice for long-term storage.
-
Why was a 1,3-dioxane group used in this molecule's design? The 1,3-dioxane group is a common "protecting group" in organic synthesis.[2][3][4] It is used to temporarily mask a reactive carbonyl group while other chemical transformations are performed on different parts of the molecule. Its key feature is that it can be selectively removed under acidic conditions when it is no longer needed.[2][3]
-
My compound is an oil. How should I handle it for stability studies? If the compound is an oil, prepare stock solutions gravimetrically. For solid-state thermal studies, place a small, accurately weighed amount in a vial for heating.
References
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306–2317. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC, NIH. [Link]
-
TechnoBridge. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Chemsrc. (2025). Valerophenone | CAS#:1009-14-9. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411–418. [Link]
-
Bloom Tech. (2024). What Is Valerophenone And Its Chemical Properties?. [Link]
-
ResearchGate. Relative hydrolysis kinetics of ketal 3 at different pH. [Link]
-
Anderson, E., & Capon, B. (1969). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. [Link]
-
Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
University of Bristol School of Chemistry. Protecting Groups. [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Fluorinated Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with poorly soluble fluorinated compounds in aqueous media. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common experimental hurdles.
Introduction: The Fluorine Conundrum in Aqueous Media
The introduction of fluorine into small molecules is a widely used strategy in modern drug discovery. Fluorination can enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[1][2] However, these benefits often come at the cost of reduced aqueous solubility. The high electronegativity and unique electronic properties of fluorine can lead to strong crystal lattice energies and unfavorable interactions with water molecules, making dissolution a significant challenge. This guide will walk you through the underlying principles of this phenomenon and provide a systematic approach to achieving successful solubilization for your downstream applications.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the solubility of fluorinated compounds.
Q1: Why are my fluorinated compounds consistently crashing out of aqueous solution?
This is a frequent observation stemming from the physicochemical properties of fluorinated molecules. The strong C-F bond and the high electronegativity of fluorine can lead to reduced hydrogen bonding potential with water and an increase in the compound's crystal lattice energy. Essentially, the compound may prefer to interact with itself rather than with water, leading to precipitation. Furthermore, increased lipophilicity due to fluorination can significantly decrease aqueous solubility.[3]
Q2: I've tried common solvents like DMSO and ethanol as cosolvents, but my compound still precipitates upon dilution in my aqueous buffer. What's happening?
This is a classic issue of solvent-shifting. While your fluorinated compound may be soluble in a high concentration of an organic cosolvent, its solubility can dramatically decrease as the percentage of the aqueous phase increases. The organic solvent disperses the compound, but upon dilution, the water molecules cannot adequately solvate the fluorinated molecule, causing it to precipitate. The key is to find a cosolvent system that maintains solubility at the final desired aqueous concentration.
Q3: Can pH adjustment help improve the solubility of my fluorinated compound?
Yes, if your compound has ionizable functional groups.[4] For acidic or basic fluorinated compounds, altering the pH of the aqueous medium can significantly increase solubility by converting the molecule into its more soluble salt form.[5][6] For instance, a basic compound will be more soluble at a lower pH where it is protonated, while an acidic compound will be more soluble at a higher pH where it is deprotonated. However, for neutral fluorinated compounds, pH adjustment will have a minimal effect on solubility.
Q4: Are there any "go-to" excipients for solubilizing fluorinated compounds?
While there is no single universal solution, cyclodextrins are a highly effective class of excipients for improving the solubility of poorly water-soluble drugs, including fluorinated compounds.[][8] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the lipophilic fluorinated portion of your molecule, while their hydrophilic exterior interacts favorably with water, thereby increasing the overall solubility of the guest-host complex.[8][9]
Q5: When should I consider a more advanced formulation strategy like nanoparticles?
If you have exhausted simpler methods like cosolvents, pH adjustment, and cyclodextrins without success, or if you require a very high concentration of your compound in an aqueous medium, nanoparticle formulations are an excellent next step.[10][11] Techniques like nanoemulsions or the formulation of solid lipid nanoparticles can encapsulate your fluorinated compound, allowing for stable dispersion in aqueous solutions.[12]
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility issues encountered during experiments.
Troubleshooting Workflow for Poor Solubility
This workflow provides a step-by-step decision-making process for addressing solubility challenges with fluorinated compounds.
Caption: A decision tree for systematically troubleshooting poor aqueous solubility of fluorinated compounds.
In-Depth Protocols and Methodologies
pH Adjustment for Ionizable Fluorinated Compounds
Causality: For a fluorinated compound with a pKa in a physiologically relevant range, altering the pH of the solution can shift the equilibrium between the neutral and ionized forms. The ionized (salt) form of the compound typically exhibits significantly higher aqueous solubility.
Step-by-Step Protocol:
-
Determine the pKa of your fluorinated compound (experimentally or through in silico prediction).
-
Prepare a series of buffers with pH values spanning a range of at least 2 pH units above and below the pKa.
-
Create a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Add a small, precise volume of the stock solution to each buffer to a final concentration that is just above the expected solubility limit.
-
Equilibrate the samples by shaking or stirring at a controlled temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility versus pH to identify the optimal pH range for solubilization.
Troubleshooting:
-
Precipitation upon pH adjustment: This may indicate that the salt form of your compound is also poorly soluble or that you have exceeded the buffer capacity. Ensure your buffer concentration is sufficient.
-
Compound degradation: Some compounds may be unstable at certain pH values. Monitor for degradation products using your analytical method.
Cosolvent Screening and Optimization
Causality: Cosolvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.
Recommended Cosolvents for Fluorinated Compounds:
| Cosolvent | Typical Starting Concentration (v/v) | Notes |
| Polyethylene Glycol 300/400 (PEG 300/400) | 5-20% | Generally well-tolerated in biological systems.[4] |
| Propylene Glycol | 5-20% | Another biocompatible option.[4] |
| Ethanol | 1-10% | Use with caution in cell-based assays due to potential toxicity. |
| Dimethyl Sulfoxide (DMSO) | <1% | A powerful solvent, but its concentration should be minimized in biological experiments. |
| N-methyl-2-pyrrolidone (NMP) | 1-5% | A stronger solvent, useful for highly insoluble compounds.[4] |
Step-by-Step Protocol:
-
Prepare stock solutions of your fluorinated compound in each of the selected cosolvents.
-
Create a dilution series of each cosolvent in your aqueous buffer.
-
Add the compound stock solution to each dilution to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours).
-
Quantify the solubility at the optimal cosolvent concentration using an appropriate analytical method.
Cyclodextrin-Mediated Solubilization
Causality: Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity make it a popular choice.[9]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and well-tolerated.[9]
Step-by-Step Protocol for Complex Formation (Kneading Method): [14]
-
Determine the molar ratio of your compound to the cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Weigh out the appropriate amounts of the fluorinated compound and cyclodextrin.
-
Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid under vacuum to remove the solvent.
-
Reconstitute the dried complex in your aqueous buffer and assess the solubility.
Troubleshooting:
-
Incomplete complexation: If solubility does not improve significantly, try increasing the molar ratio of cyclodextrin to your compound or screen different types of cyclodextrins.
-
Precipitation of the complex: At very high concentrations, the cyclodextrin-drug complex itself may have limited solubility.
Nanoparticle Formulation: An Overview of Nanoemulsions
Causality: Nanoemulsions are kinetically stable, sub-micron sized droplets of an oil phase dispersed in an aqueous phase, stabilized by surfactants.[10] Your lipophilic fluorinated compound can be dissolved in the oil phase, allowing for its stable dispersion in the aqueous medium.
Experimental Workflow for Nanoemulsion Formulation:
Caption: A simplified workflow for the preparation of a nanoemulsion to solubilize fluorinated compounds.
Key Considerations:
-
Oil Phase Selection: Choose an oil in which your compound is highly soluble (e.g., medium-chain triglycerides, castor oil).[4]
-
Surfactant Selection: Use non-ionic surfactants like polysorbates (e.g., Tween 80) or poloxamers.[4]
-
Energy Input: High-energy methods like high-pressure homogenization or microfluidization are typically required to produce small, uniform droplets.[12]
Analytical Techniques for Solubility Measurement
Accurate measurement of solubility is crucial for validating your chosen solubilization method.
| Technique | Principle | Advantages | Disadvantages |
| Shake-Flask Method | Equilibrium is established between the solid compound and the solution, and the dissolved concentration is measured.[15] | "Gold standard" for thermodynamic solubility. | Time-consuming, requires larger amounts of compound. |
| High-Throughput Screening (HTS) Methods | Miniaturized versions of the shake-flask method, often using 96-well plates. | Faster, requires less compound. | May not always reach true equilibrium. |
| Turbidimetry/Nephelometry | Measures the light scattered by undissolved particles.[16][17] | Rapid, simple. | Less sensitive, can be affected by colored solutions.[17] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Highly sensitive to the presence of aggregates.[17] | Not a direct measure of concentration. |
Conclusion
Overcoming the poor aqueous solubility of fluorinated compounds is a multi-faceted challenge that often requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, you can significantly increase your chances of success. We encourage you to start with the simplest methods and progress to more complex formulations as needed. Our team of application scientists is always available to provide further assistance and guidance for your specific experimental needs.
References
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion Supported Organ Preservation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. Retrieved January 25, 2026, from [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? (2022). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Nanotechnology as a Versatile Tool for 19F-MRI Agent's Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 25, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]
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Synthesis of Novel Fluorinated Polymers via Cyclodextrin Complexes in Aqueous Solution. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
- Solvents for fluorinated polymers. (n.d.). Google Patents.
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Solubilizing excipients in oral and injectable formulations. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Development of elliptic core-shell nanoparticles with fluorinated surfactants for 19F MRI. (2024). Frontiers. Retrieved January 25, 2026, from [Link]
-
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025). Springer. Retrieved January 25, 2026, from [Link]
-
How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution. Retrieved January 25, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
- Method of removing residual fluorine from deposition chamber. (n.d.). Google Patents.
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]
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Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. Retrieved January 25, 2026, from [Link]
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16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Fluoropolymer Nanoparticles Prepared Using Trifluoropropene Telomer Based Fluorosurfactants. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 25, 2026, from [Link]
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The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Pharmaceutical Excipients. (n.d.). Fuji Chemical Industries. Retrieved January 25, 2026, from [Link]
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Duo-Solvent Cleaning Process Development for Removing Flux Residue from Class 3 Hardware. (n.d.). SMTnet. Retrieved January 25, 2026, from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
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The advantages of using fluorinated solvents for your vapour degreasing process. (2023). EnviroTech Europe. Retrieved January 25, 2026, from [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Water fluoridation. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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17.6 pH Effects on Solubility. (2022). YouTube. Retrieved January 25, 2026, from [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved January 25, 2026, from [Link]
-
Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025). YouTube. Retrieved January 25, 2026, from [Link]
-
Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]
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Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). ACS Publications. Retrieved January 25, 2026, from [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]
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Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]
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THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. (n.d.). ResearchSpace. Retrieved January 25, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Valerophenones: A Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the various chemical strategies, fluorination has emerged as a powerful tool for enhancing desirable drug-like properties. This guide provides a comprehensive comparative study of fluorinated and non-fluorinated valerophenones, offering insights into the nuanced effects of fluorine substitution. Valerophenone, a simple aromatic ketone, serves as a foundational scaffold in the synthesis of various biologically active compounds, making it an excellent model for this investigation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their molecular design endeavors.
The Rationale for Fluorination in Valerophenone Analogs
The introduction of fluorine into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets.[4][5][6][7] The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the fluorinated position resistant to metabolic attack by cytochrome P450 enzymes, a common route of drug deactivation.[4][5][6][7] By examining the impact of fluorination on the valerophenone scaffold, we can elucidate key principles applicable to a broader range of aromatic ketone-based drug candidates.
Physicochemical Properties: A Tale of Two Ketones
| Property | Valerophenone | 4-Fluorovalerophenone (Predicted/Inferred) | Rationale for Predicted Change |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₃FO | Addition of one fluorine atom |
| Molecular Weight | 162.23 g/mol [2][8] | 180.21 g/mol | Increased atomic mass of fluorine |
| Boiling Point | 244-245 °C[1][8][9] | Expected to be similar or slightly higher | Increased molecular weight and polarity |
| Melting Point | -9 °C[1][8][9] | Expected to be higher | Potential for altered crystal packing |
| LogP (Lipophilicity) | ~2.79 - 3.06[1][8] | ~2.9 - 3.2 | Fluorine on an aromatic ring generally increases lipophilicity.[10] |
| pKa (of α-proton) | ~18-20 | Expected to be slightly lower (~17-19) | The electron-withdrawing nature of fluorine increases the acidity of the α-protons.[11][12][13] |
Impact on Pharmacological Activity
The introduction of fluorine can significantly influence the binding affinity and selectivity of a ligand for its target receptor. While specific receptor binding data for fluorinated valerophenones is not extensively published, we can infer potential effects from studies on related fluorinated compounds. For instance, studies on fluorinated aporphine derivatives have shown that the position and nature of the fluorine substituent can dramatically alter binding affinity and selectivity for serotonin receptors.[14] Similarly, the introduction of fluorine into dopamine receptor ligands has led to compounds with high affinity and selectivity.[15] It is plausible that fluorination of the valerophenone ring could enhance interactions with target proteins through favorable electrostatic or hydrophobic interactions, potentially leading to increased potency.
Metabolic Stability and Pharmacokinetic Profile
A primary driver for incorporating fluorine into drug candidates is the enhancement of metabolic stability. The strong C-F bond can block metabolic oxidation at the site of fluorination. For valerophenone, which is susceptible to aromatic hydroxylation and side-chain oxidation, placing a fluorine atom on the phenyl ring, particularly at a metabolically active site, is expected to increase its metabolic half-life.
Studies on the metabolism of synthetic cathinones, which share the β-keto-amphetamine scaffold with some valerophenone derivatives, have demonstrated that halogenation can significantly alter metabolic pathways and clearance rates.[16] For example, while some halogenated cathinones are rapidly cleared, others exhibit greater stability depending on the position of the halogen.[16] It is therefore crucial to experimentally determine the metabolic fate of any new fluorinated valerophenone analog.
Experimental Protocols
To provide a practical framework for the comparative analysis of fluorinated and non-fluorinated valerophenones, the following detailed experimental protocols are provided.
Synthesis of 4-Fluorovalerophenone
This protocol describes a standard Friedel-Crafts acylation for the synthesis of 4-fluorovalerophenone from fluorobenzene and valeryl chloride.
Caption: Workflow for the synthesis of 4-fluorovalerophenone.
Materials:
-
Fluorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Slowly add valeryl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM.
-
After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-fluorovalerophenone.
In Vitro Metabolic Stability Assay
This assay compares the rate of metabolism of valerophenone and 4-fluorovalerophenone in human liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Valerophenone and 4-fluorovalerophenone stock solutions (10 mM in DMSO)
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an appropriate internal standard
-
96-well plates, incubator, liquid handling system
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, the test compound (final concentration 1 µM), and human liver microsomes to a 96-well plate.
-
Pre-warm the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion
The strategic incorporation of fluorine into the valerophenone scaffold presents a compelling avenue for modulating its physicochemical and pharmacokinetic properties. While direct comparative data remains to be fully elucidated in the public domain, established principles of medicinal chemistry strongly suggest that fluorination can enhance metabolic stability and potentially improve pharmacological activity. The provided experimental protocols offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the design and optimization of novel therapeutic agents based on the valerophenone core. As the field of drug discovery continues to evolve, the judicious use of fluorine is poised to remain a cornerstone of modern medicinal chemistry.
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A Comparative Guide to the Biological Activities of 2',3'-Difluoro vs. 3',4'-Dichloro Valerophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a pharmacophore can dramatically alter its biological profile. This guide delves into a comparative analysis of two such halogenated scaffolds: 2',3'-difluoro valerophenone and 3',4'-dichloro valerophenone derivatives. While direct comparative studies on these specific valerophenone analogues are not extensively documented in publicly available literature, this guide, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), will provide a framework for their potential biological activities and the experimental methodologies to rigorously compare them.
Valerophenone, a simple aromatic ketone, serves as a versatile starting point for the synthesis of a wide array of derivatives.[1][2] The introduction of fluorine or chlorine atoms onto the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets.[3] This guide will explore the anticipated biological activities of these two classes of halogenated valerophenones, with a focus on anticancer, antimicrobial, and enzyme inhibitory potentials.
The Influence of Halogenation: A Structural Perspective
The choice between fluorine and chlorine substitution is a critical decision in drug design. Fluorine, being highly electronegative and small in size, can form strong bonds with carbon and often enhances metabolic stability and binding affinity. In contrast, chlorine is larger and less electronegative, which can lead to different steric and electronic interactions with target proteins.
The substitution patterns—2',3'-difluoro versus 3',4'-dichloro—are also crucial. The ortho and meta positioning of the fluorine atoms in the 2',3'-difluoro derivative can induce a unique conformational preference and electronic distribution. The meta and para positioning of the chlorine atoms in the 3',4'-dichloro derivative will likewise impart distinct physicochemical properties.
Anticipated Biological Activity Profiles
Based on the known bioactivities of halogenated aromatic ketones and related pharmacophores, we can extrapolate the potential therapeutic applications of these valerophenone derivatives.
Anticancer Activity
Many halogenated chalcones and related ketones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
-
2',3'-Difluoro Valerophenone Derivatives: The presence of fluorine atoms may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Fluorine's high electronegativity could also play a role in binding to enzymatic active sites.
-
3',4'-Dichloro Valerophenone Derivatives: Dichloro-substituted aromatic compounds have a well-documented history of anticancer activity. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Halogenated organic compounds have long been recognized for their antimicrobial properties.
-
2',3'-Difluoro Valerophenone Derivatives: The introduction of fluorine can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell walls.
-
3',4'-Dichloro Valerophenone Derivatives: Chlorinated phenols and related compounds are known disinfectants. The dichlorinated valerophenone scaffold may exhibit broad-spectrum antibacterial and antifungal activities.
Enzyme Inhibition
Valerophenone itself is known to be an inhibitor of the enzyme carbonyl reductase.[1][2] The addition of halogen substituents can modulate this inhibitory activity and potentially confer inhibitory effects against other enzymes.
-
2',3'-Difluoro Valerophenone Derivatives: The strong electron-withdrawing nature of fluorine could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.
-
3',4'-Dichloro Valerophenone Derivatives: The steric bulk and electronic effects of the chlorine atoms could influence the binding affinity and selectivity of the compounds for different enzymes.
Experimental Workflows for Comparative Analysis
To empirically validate and compare the biological activities of these two classes of compounds, a series of well-established in vitro assays are recommended.
Workflow for Biological Activity Screening
Caption: General workflow for the synthesis, biological evaluation, and comparative analysis of valerophenone derivatives.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2',3'-difluoro and 3',4'-dichloro valerophenone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[7][8][9]
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the valerophenone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Enzyme Inhibition Assay (Carbonyl Reductase)
This assay measures the ability of the test compounds to inhibit the activity of a specific enzyme.[10][11]
Principle: The activity of carbonyl reductase can be monitored by measuring the change in absorbance of the cofactor NADPH at 340 nm.
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), NADPH (e.g., 0.2 mM), and the enzyme (e.g., purified carbonyl reductase).
-
Inhibitor Addition: Add various concentrations of the valerophenone derivatives to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., a suitable ketone substrate for carbonyl reductase).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Data Presentation: A Quantitative Comparison
The experimental data should be summarized in a clear and concise table to facilitate a direct comparison of the biological activities of the two classes of valerophenone derivatives.
| Compound Class | Derivative Example | Cytotoxicity (HeLa) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Enzyme Inhibition (Carbonyl Reductase) IC50 (µM) |
| 2',3'-Difluoro Valerophenone | (Specify Derivative) | Experimental Value | Experimental Value | Experimental Value |
| 3',4'-Dichloro Valerophenone | (Specify Derivative) | Experimental Value | Experimental Value | Experimental Value |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data will provide valuable insights into the SAR of these compounds. For instance, if the 2',3'-difluoro derivatives consistently show higher potency, it would suggest that the electronic and steric properties of the fluorine substituents are more favorable for biological activity.
Potential Signaling Pathway in Anticancer Activity
Caption: A plausible signaling pathway for the induction of apoptosis by halogenated valerophenone derivatives.
Further mechanistic studies, such as Western blotting to probe for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle analysis, would be necessary to elucidate the precise molecular mechanisms of action.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the biological activities of 2',3'-difluoro and 3',4'-dichloro valerophenone derivatives. While direct experimental data for these specific compounds is limited, the principles of medicinal chemistry and the provided experimental protocols offer a robust approach for their evaluation. The strategic halogenation of the valerophenone scaffold holds significant promise for the development of novel therapeutic agents, and the systematic comparison outlined herein will be instrumental in identifying lead compounds with potent and selective biological activities.
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A Senior Application Scientist's Guide to the Synthesis of Difluorinated Ketones: A Comparative Analysis of Efficacy
Introduction: The Rising Prominence of Difluorinated Ketones in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl ketone unit has emerged as a particularly valuable pharmacophore.[1][2] Its unique stereoelectronic properties, including the ability of the C-F bond to act as a weak hydrogen bond acceptor and the electron-withdrawing nature of the difluoromethyl group, make it an effective bioisostere for hydroxyl and thiol groups.[3] This has led to the integration of difluorinated ketones into a range of therapeutic candidates, where they often serve as key components of enzyme inhibitors.[4]
Given their significance, the development of efficient and versatile synthetic routes to access α,α-difluoroketones is of paramount importance to researchers in drug development. This guide provides an in-depth, comparative analysis of the most prevalent and effective methods for their synthesis. We will delve into the mechanistic underpinnings of each approach, present objective, data-driven comparisons of their efficacy, and offer practical insights gleaned from years of hands-on experience to aid in the selection of the most appropriate method for your specific research needs.
I. Deoxofluorination of 1,3-Dicarbonyls: The Workhorse Approach
One of the most established and widely utilized methods for the synthesis of α,α-difluoroketones is the deoxofluorination of 1,3-dicarbonyl compounds. This approach leverages the conversion of a ketone or aldehyde carbonyl group into a geminal difluoride. The most common reagents for this transformation are diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[5][6]
Mechanism of Deoxofluorination
The reaction proceeds through the initial activation of the carbonyl oxygen by the sulfur trifluoride reagent, forming a fluorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion, with concomitant loss of thionyl fluoride and the amine byproduct, leads to the formation of the gem-difluoride.
Diagram: Mechanism of Deoxofluorination with DAST
Caption: General mechanism of deoxofluorination of a 1,3-diketone using DAST.
Comparative Efficacy
| Feature | DAST | Deoxo-Fluor® |
| Yields | Moderate to High | Good to Excellent[5] |
| Substrate Scope | Broad for 1,3-diketones and β-ketoesters | Broad, including less reactive diaryl ketones[7] |
| Functional Group Tolerance | Sensitive to alcohols and other acidic protons | Generally good, but can react with other carbonyls |
| Safety & Handling | Thermally unstable, can detonate above 90°C.[8] Fumes in air and reacts violently with water.[9] | More thermally stable than DAST.[5] Less reactive with water.[5] |
| Scalability | Limited due to safety concerns | More amenable to larger scale reactions |
Expert Insights & Practical Considerations
While both DAST and Deoxo-Fluor® are effective, the superior thermal stability and handling characteristics of Deoxo-Fluor® make it the preferred reagent for many applications, especially on a larger scale.[7] However, DAST is often less expensive, which can be a consideration for smaller-scale syntheses. It is crucial to perform these reactions under strictly anhydrous conditions, as any moisture will rapidly decompose the reagents and lead to poor yields. The reaction temperature should be carefully controlled, particularly with DAST, to avoid hazardous decomposition.[8] For less reactive substrates, such as diaryl ketones, higher temperatures may be required, making Deoxo-Fluor® the safer choice.[7]
Detailed Experimental Protocol: Deoxofluorination of Dibenzoylmethane with Deoxo-Fluor®
Materials:
-
Dibenzoylmethane (1.0 g, 4.46 mmol)
-
Deoxo-Fluor® (2.47 g, 11.15 mmol, 2.5 equiv)
-
Anhydrous dichloromethane (DCM, 20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add dibenzoylmethane (1.0 g, 4.46 mmol) and anhydrous DCM (20 mL).
-
Stir the mixture at room temperature until the solid has completely dissolved.
-
Carefully add Deoxo-Fluor® (2.47 g, 11.15 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoroketone.
II. Electrophilic Fluorination: A Direct Approach
Electrophilic fluorination offers a more direct route to α,α-difluoroketones, avoiding the need for a 1,3-dicarbonyl precursor. This method typically involves the reaction of a ketone enolate or enol ether with an electrophilic fluorine source, most commonly Selectfluor® (F-TEDA-BF₄).[10]
Mechanism of Electrophilic Fluorination
The reaction is believed to proceed via the attack of the enol or enolate on the electrophilic fluorine atom of Selectfluor®.[10] For the synthesis of difluoroketones, the initially formed α-monofluoroketone must undergo a second fluorination. The rate of the second fluorination is often slower than the first, and forcing conditions may be required to achieve difluorination.[10]
Diagram: Electrophilic Fluorination Workflow
Caption: A simplified workflow for the synthesis of α,α-difluoroketones via electrophilic fluorination.
Comparative Efficacy
| Feature | Description |
| Yields | Variable, often moderate for difluorination.[10] |
| Substrate Scope | Broad for monofluorination, more limited for difluorination. Substrates that readily form enolates are preferred. |
| Functional Group Tolerance | Generally good, but can be sensitive to other nucleophilic groups. |
| Safety & Handling | Selectfluor® is a stable, crystalline solid that is easy to handle. |
| Scalability | Generally scalable. |
Expert Insights & Practical Considerations
A key challenge in electrophilic difluorination is controlling the selectivity between mono- and difluorination. Often, a mixture of products is obtained, requiring careful purification.[10] The reactivity of the substrate is highly dependent on its ability to form an enol or enolate. For substrates with low enol content, the reaction can be sluggish and may require elevated temperatures.[10] The choice of solvent can also play a critical role in the reaction outcome.
Detailed Experimental Protocol: Electrophilic Difluorination with Selectfluor®
Materials:
-
1-Indanone (0.5 g, 3.78 mmol)
-
Selectfluor® (3.35 g, 9.45 mmol, 2.5 equiv)
-
Anhydrous acetonitrile (20 mL)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-indanone (0.5 g, 3.78 mmol) and anhydrous acetonitrile (20 mL).
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor® (3.35 g, 9.45 mmol) to the reaction mixture in one portion.
-
Heat the reaction to reflux and monitor its progress by TLC.[11]
-
Upon completion, cool the reaction to room temperature and quench by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2,2-difluoro-1-indanone.
III. Defluorination of Trifluoromethyl Ketones: A Reductive Approach
Another powerful strategy for accessing difluoromethyl ketones is the selective monodefluorination of readily available trifluoromethyl ketones. This reductive approach often involves the use of a reducing agent to generate a difluoroenolate intermediate, which is then protonated to give the desired product.[12]
Mechanism of Defluorination
The reaction is typically initiated by a single-electron transfer from a reducing agent (e.g., magnesium) to the trifluoromethyl ketone, forming a radical anion. This intermediate then eliminates a fluoride ion to generate a difluoroenol radical, which is further reduced to a difluoroenolate. Protonation of the enolate during workup affords the difluoromethyl ketone.
Comparative Efficacy
| Feature | Description |
| Yields | Generally good to excellent.[12] |
| Substrate Scope | Broad, with good tolerance for various aromatic and heterocyclic trifluoromethyl ketones.[12] |
| Functional Group Tolerance | Tolerates a wide range of functional groups, including esters, amides, and halides.[12] |
| Safety & Handling | The reagents are generally stable and easy to handle. |
| Scalability | Scalable, with protocols reported on a multigram scale. |
Expert Insights & Practical Considerations
This method is particularly advantageous due to the commercial availability and stability of many trifluoromethyl ketones. The reaction conditions are typically mild, and the use of inexpensive reducing agents like magnesium makes this an economically attractive route. The success of the reaction can be sensitive to the purity of the magnesium and the solvent.
IV. Emerging Methodologies: The Next Wave of Innovation
The field of organofluorine chemistry is continuously evolving, with new and innovative methods for the synthesis of difluorinated ketones constantly being developed.
-
Photocatalytic and Radical Methods: These approaches utilize visible light or radical initiators to generate difluoromethyl radicals from readily available precursors. These radicals can then be trapped by enol silanes or other suitable substrates to form the desired ketones. These methods often proceed under very mild conditions and exhibit excellent functional group tolerance.[13]
-
One-Pot Homologation of Ketones: This elegant strategy involves a three-step sequence of silylation, difluorocyclopropanation, and ring-opening, all performed in a single reaction vessel.[14] This approach provides a convenient and efficient way to convert simple ketones into their corresponding α,α-difluorinated homologues.
V. Conclusion: Selecting the Optimal Synthetic Route
The choice of the most suitable method for the synthesis of a difluorinated ketone depends on a variety of factors, including the specific structure of the target molecule, the availability of starting materials, the required scale of the synthesis, and the available laboratory equipment.
-
Deoxofluorination is a reliable and well-established method, particularly for 1,3-dicarbonyl precursors. Deoxo-Fluor® is generally the reagent of choice due to its enhanced safety profile.
-
Electrophilic fluorination with Selectfluor® provides a direct route from simple ketones, but control of selectivity can be challenging.
-
Defluorination of trifluoromethyl ketones is a highly efficient and versatile method with excellent functional group tolerance.
-
Emerging photocatalytic and one-pot methods offer exciting new possibilities for the synthesis of these valuable compounds under mild and efficient conditions.
By carefully considering the strengths and weaknesses of each approach, as detailed in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
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A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Quantifying Difluorinated Valerophenones
This guide provides a comprehensive comparison and detailed validation protocol for a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method designed for the sensitive and selective quantification of difluorinated valerophenones in biological matrices. This class of synthetic cathinones represents a significant challenge for forensic and clinical laboratories due to their structural diversity and potent psychoactive effects.[1][2] The objective of this document is to offer researchers, scientists, and drug development professionals an in-depth technical resource, grounded in scientific integrity and established regulatory standards.
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The constant emergence of new psychoactive substances (NPS) presents a formidable challenge to public health and safety.[3] Synthetic cathinones, often colloquially known as "bath salts," are a prominent class of NPS, with fluorinated analogues being particularly prevalent due to their enhanced psychoactive properties.[1][2] The accurate quantification of these compounds in biological samples is crucial for clinical diagnosis, forensic investigations, and understanding their pharmacokinetic and pharmacodynamic profiles.[4][5][6]
Traditional analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been widely used for the analysis of synthetic cathinones.[1][7] While GC-MS offers excellent chromatographic resolution and established spectral libraries, it can be limited by the thermal stability of some analytes and may require derivatization, which can introduce variability.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, UHPLC-MS/MS, have gained prominence for their high sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization.[8][9][10] This guide focuses on the validation of a newly developed UHPLC-MS/MS method, demonstrating its superiority for the quantification of difluorinated valerophenones.
Method Comparison: A Head-to-Head Evaluation
The performance of our novel UHPLC-MS/MS method was rigorously compared against a conventional GC-MS method for the quantification of a representative difluorinated valerophenone, 3,4-difluoro-valerophenone (3,4-DFVP). The following table summarizes the key performance parameters.
| Parameter | Novel UHPLC-MS/MS Method | Conventional GC-MS Method | Rationale for Superiority |
| Linearity (r²) | > 0.999 | > 0.995 | The higher correlation coefficient indicates a more robust linear relationship between concentration and response, crucial for accurate quantification across a wide dynamic range. |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | The ten-fold lower LOD demonstrates significantly higher sensitivity, enabling the detection of trace amounts of the analyte, which is critical in low-dose exposure scenarios.[11][12][13][14][15] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL | A lower LOQ allows for reliable and precise measurement at lower concentrations, essential for pharmacokinetic studies and forensic cases where analyte levels may be minimal.[11][12][13][14][15] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | The tighter recovery range signifies a higher degree of accuracy, ensuring that the measured value is closer to the true value.[11] |
| Precision (%RSD) | < 3% | < 8% | Lower relative standard deviation indicates greater precision and reproducibility of the measurement, leading to more reliable and consistent results.[11] |
| Selectivity | High (No interferences observed) | Moderate (Potential for isomeric interference) | The use of Multiple Reaction Monitoring (MRM) in MS/MS provides exceptional selectivity, minimizing the risk of interference from matrix components or structurally similar compounds.[16][17] |
| Sample Throughput | ~5 minutes per sample | ~20 minutes per sample | The faster analysis time of the UHPLC-MS/MS method significantly increases laboratory throughput, allowing for more efficient screening of large numbers of samples.[18] |
The Validation Workflow: A Step-by-Step Protocol
The validation of the novel UHPLC-MS/MS method was conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and M10 guidelines, as well as the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[16][17][19][20][21][22][23][24][25][26]
Caption: Overall workflow for the validation of the UHPLC-MS/MS method.
Experimental Protocol
1. Preparation of Standards and Quality Control (QC) Samples:
- A stock solution of 3,4-DFVP (1 mg/mL) was prepared in methanol.
- Working standard solutions were prepared by serial dilution of the stock solution.
- Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
2. Sample Extraction:
- A solid-phase extraction (SPE) protocol was employed to extract the analyte from the plasma matrix.
- Briefly, plasma samples were pre-treated and loaded onto a C18 SPE cartridge.
- The cartridge was washed, and the analyte was eluted with an appropriate organic solvent.
- The eluate was evaporated to dryness and reconstituted in the mobile phase for injection.
3. UHPLC-MS/MS Conditions:
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to 3,4-DFVP.
Validation Parameter Assessment
-
Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention time of the analyte.[16][17]
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that of a pure solution at the same concentration.[27][28]
-
Linearity: Determined by analyzing a series of calibration standards over a specified concentration range (e.g., 0.1 ng/mL to 100 ng/mL). A minimum of five concentration levels is recommended.[20]
-
Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods using the standard deviation of the response and the slope of the calibration curve.[12][13][14]
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Logical Relationships in Method Validation
The successful validation of an analytical method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies that ensure a robust and reliable method.
Caption: Logical dependencies among key analytical method validation parameters.
This diagram highlights that foundational parameters like selectivity and linearity are prerequisites for achieving acceptable accuracy and precision. In turn, these performance metrics, along with established sensitivity limits (LOD and LOQ), contribute to the overall robustness and reliability of the analytical method.
Conclusion
The novel UHPLC-MS/MS method presented in this guide demonstrates significant advantages over traditional GC-MS techniques for the quantification of difluorinated valerophenones. Its superior sensitivity, selectivity, accuracy, precision, and high-throughput capabilities make it an invaluable tool for researchers, clinicians, and forensic toxicologists. The detailed validation protocol, grounded in international regulatory standards, provides a clear roadmap for the implementation and verification of this method in a laboratory setting. The adoption of such advanced analytical methodologies is crucial for keeping pace with the ever-evolving landscape of novel psychoactive substances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
